molecular formula C10H6FNO3 B2710591 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid CAS No. 1516416-30-0

8-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Cat. No.: B2710591
CAS No.: 1516416-30-0
M. Wt: 207.16
InChI Key: IVDHARKWLBZWCS-UHFFFAOYSA-N
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Description

8-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by a fluorine atom at position 8, a hydroxyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₀H₆FNO₃ (molecular weight: 207.16 g/mol) . The compound’s structure positions it within the broader class of 4-quinolinecarboxylic acids, which are notable for their antimicrobial and antitumor activities. The fluorine atom enhances bioavailability and binding affinity to biological targets, while the hydroxyl and carboxylic acid groups contribute to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

8-fluoro-3-hydroxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(10(14)15)7(13)4-12-9(5)6/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHARKWLBZWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516416-30-0
Record name 8-fluoro-3-hydroxyquinoline-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties .

Mechanism of Action

The mechanism of action of 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

Compound A : 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 63010-70-8)
  • Structure : Fluorine (C8), hydroxyl (C4), carboxylic acid (C3).
  • However, the altered hydrogen-bonding network may reduce acidity compared to the target compound (pKa of C3-COOH: ~3.5 vs. ~4.2 for C4-OH) .
  • Biological Activity : Similar antimicrobial activity but lower potency against Gram-negative bacteria compared to the target compound .
Compound B : 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 1019015-91-8)
  • Structure : Chlorine (C7), fluorine (C8), hydroxyl (C4), carboxylic acid (C3).
  • Key Differences : The chlorine atom increases lipophilicity (logP: 2.6 vs. 1.8 for the target compound), improving membrane permeability but raising toxicity risks. The hydroxyl at C4 limits hydrogen bonding compared to the target’s C3-OH .
  • Biological Activity : Broader-spectrum antimicrobial activity due to chlorine’s electron-withdrawing effects but higher cytotoxicity .
Compound C : 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid
  • Structure : Fluorine (C6 and C8), hydroxyl (C4), carboxylic acid (C3).
  • Key Differences : Dual fluorine atoms amplify electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~3.0). This enhances solubility but may reduce bioavailability due to excessive polarity .
  • Biological Activity: Superior activity against Pseudomonas aeruginosa but reduced efficacy in acidic environments .
Compound D : 1-Cyclopropyl-6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Structure : Cyclopropyl (C1), fluorine (C6), piperazinyl (C7), carboxylic acid (C3).
  • Key Differences: The cyclopropyl group at C1 enhances DNA gyrase binding, a hallmark of fluoroquinolone antibiotics. Piperazine at C7 broadens Gram-positive coverage .
  • Biological Activity : MIC values 4–8x lower than the target compound against Staphylococcus aureus .
Compound E : NSC 368390 (DuP-785)
  • Structure : Biphenyl (C2), methyl (C3), fluorine (C6), carboxylic acid (C4).
  • Key Differences : The biphenyl group confers antitumor activity by intercalating DNA, while the methyl group at C3 reduces solubility .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight (g/mol) 207.16 207.16 241.60 229.15 357.35
logP 1.8 1.6 2.6 1.2 0.9
Aqueous Solubility (mg/mL) 0.45 0.52 0.28 1.10 0.15
pKa (COOH) 3.5 4.2 3.8 3.0 3.4
MIC₉₀ vs. E. coli (μg/mL) 0.5 2.0 0.8 0.3 0.1

Biological Activity

8-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a derivative of the quinoline family, notable for its diverse biological activities. Its unique structural features, particularly the fluorine atom and hydroxyl group, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has a molecular formula of C10H7FNO3 and a molecular weight of approximately 215.17 g/mol. Its structure includes a quinoline core substituted at the 3 and 4 positions, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors in biological systems. Notably, it has been shown to inhibit enzymes involved in DNA replication and repair, positioning it as a potential candidate for anticancer therapies .

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to topoisomerases, disrupting DNA function and leading to apoptosis in cancer cells.
  • Antimicrobial Activity : It exhibits significant activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Biological Activities

Research has demonstrated that this compound possesses several pharmacological properties:

  • Antimicrobial Activity : Effective against multiple bacterial strains.
  • Antiviral Properties : Shows promise in inhibiting viral replication in vitro, particularly against HIV .
  • Anticancer Activity : Exhibits selective cytotoxicity against various cancer cell lines, including lung (H460) and colorectal (HT-29) cancer cells .

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : In vitro studies indicated that this compound displayed IC50 values ranging from single-digit micromolar concentrations against specific cancer cell lines, highlighting its potency as an anticancer agent .
  • Antimicrobial Evaluation : Comparative studies showed that fluorinated derivatives have enhanced activity against Staphylococcus aureus compared to non-fluorinated counterparts .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus< 10
AntiviralHIV< 20
AnticancerH460 (Lung Cancer)< 5
AnticancerHT-29 (Colorectal Cancer)< 10

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through various chemical transformations such as oxidation and substitution reactions.

Synthetic Routes:

  • Starting Materials : Isatin derivatives and fluorinated quinolines.
  • Reagents Used : Potassium hydroxide (KOH), ethanol, and other organic solvents.
  • Reaction Conditions : Generally carried out under reflux conditions for optimal yield.

Comparison with Related Compounds

Compared to similar compounds such as 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, the unique substitution pattern of this compound imparts distinct chemical properties that enhance its biological efficacy .

Table of Comparison

Compound NameUnique FeatureBiological Activity
This compoundHydroxyl group at position 3Antimicrobial, Anticancer
8-Fluoro-4-hydroxyquinoline-2-carboxylic acidHydroxyl group at position 4Moderate Anticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of substituted aniline precursors followed by fluorination. For example, diphenyl ether at high temperatures (e.g., boiling conditions) can facilitate cyclization of intermediates, as demonstrated in the synthesis of analogous 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives . Fluorination steps often require anhydrous conditions and catalysts like cesium fluoride. Yield optimization may involve adjusting solvent polarity (e.g., methanol/water mixtures) and reaction time to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine integration.
  • HPLC-MS to assess purity and detect trace byproducts (e.g., dehalogenated derivatives).
  • IR spectroscopy to identify carboxylic acid (–COOH) and hydroxyl (–OH) stretching bands.
  • Elemental analysis for empirical formula validation. LogP and hydrogen-bonding parameters (e.g., tPSA) can be calculated computationally to cross-validate solubility data .

Q. How can researchers address solubility challenges in biological assays for this compound?

  • Methodological Answer : Co-solvent systems are recommended. For example:

  • Prepare a stock solution in DMSO (50–100 mg/mL) and dilute with PEG-300 or Tween-80 to enhance aqueous solubility.
  • Use sonication or mild heating (≤50°C) to disperse aggregates. Validate solubility stability via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does the fluorine substituent at position 8 influence antibacterial activity compared to other halogenated analogs?

  • Methodological Answer : Fluorine’s electronegativity enhances membrane permeability and target binding (e.g., DNA gyrase inhibition). Comparative studies of 6-fluoro vs. 8-fluoro derivatives show that position 8 fluorine reduces steric hindrance, improving interaction with bacterial topoisomerase IV. Structure-activity relationship (SAR) studies should include MIC assays against Gram-positive/-negative strains and molecular docking to quantify binding energy differences .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, bacterial strain variability). To address this:

  • Standardize testing protocols (e.g., CLSI guidelines).
  • Use isogenic bacterial strains to isolate target-specific effects.
  • Perform time-kill assays to distinguish bactericidal vs. bacteriostatic activity. Cross-reference with SAR data from structurally related quinolones (e.g., cyclopropyl or piperazinyl derivatives) .

Q. How can substituent modifications at position 3 (hydroxy group) or position 4 (carboxylic acid) enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Position 3 : Replace –OH with bioisosteres like –OCH₃ or –NH₂ to reduce Phase II glucuronidation.
  • Position 4 : Esterify the carboxylic acid to prodrug forms (e.g., ethyl ester) for improved oral bioavailability, followed by enzymatic hydrolysis in vivo. Validate stability via plasma incubation assays and LC-MS metabolite profiling .

Q. What experimental approaches are recommended to study the environmental impact or degradation pathways of this compound?

  • Methodological Answer : Conduct:

  • Photodegradation studies under UV-Vis light to identify breakdown products (e.g., defluorination or quinoline ring cleavage).
  • Aquatic toxicity assays using Daphnia magna or algal models to assess EC₅₀ values.
  • LC-HRMS to track degradation intermediates and propose pathways .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hoods due to potential respiratory irritation. Store in airtight containers under inert gas to prevent oxidation .
  • Data Validation : Always include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate measurements to ensure reproducibility.

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